6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperazine ring, a pyridazinone core, and various substituents
Mechanism of Action
Target of Action
The primary target of this compound is the bacterium Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as part of a series of derivatives with anti-tubercular activity .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is effective in inhibiting the growth or survival of this bacterium at relatively low concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of the piperazine ring and the attachment of various substituents. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylpiperazine: A related compound with a similar piperazine ring structure.
Pyrazinamide derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-22-13-15-25(16-14-22)34-27(35)21-26(37-2)28(31-34)30(36)33-19-17-32(18-20-33)29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,21,29H,17-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDDAJMYAMGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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